molecular formula C17H20N2O2 B5416833 1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea

1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea

Cat. No.: B5416833
M. Wt: 284.35 g/mol
InChI Key: VTNLBNAWZLMLRK-UHFFFAOYSA-N
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Description

Phenylurea compounds are characterized by a urea backbone (NH–CO–NH) substituted with aromatic groups, which dictate their biological activity, solubility, and applications.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNLBNAWZLMLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea typically involves the reaction of 4-ethoxyacetophenone with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(4-ethoxyphenyl)ethylamine or 1-(4-ethoxyphenyl)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of urea-based inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethyl]-3-phenylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The ethoxyphenyl and phenyl groups can interact with target proteins through hydrophobic interactions, hydrogen bonding, and van der Waals forces, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among phenylurea derivatives include substituents on the aromatic rings and the urea backbone. Below is a comparative analysis of compounds with documented

Table 1: Structural and Functional Comparison of Phenylurea Derivatives
Compound Name Substituents Molecular Formula Key Applications/Findings References
1-(2-Chloropyridin-4-yl)-3-phenylurea (CPPU) 2-chloropyridinyl, phenyl C₁₂H₁₀ClN₃O Agricultural growth regulator; increases fruit size but reduces storability at high doses .
1-(4-Methoxyphenyl)-3-phenylurea 4-methoxyphenyl, phenyl C₁₄H₁₄N₂O₂ Limited safety data; no significant hazards classified under GHS .
1-(2,3-Dichlorophenyl)-3-phenylurea 2,3-dichlorophenyl, phenyl C₁₃H₁₀Cl₂N₂O Herbicidal activity; structural analysis highlights hydrogen bonding critical for stability .
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea 4-ethoxyphenyl, 3-fluorophenyl C₁₅H₁₅FN₂O₂ Synthetic intermediate; fluorination may enhance bioavailability .
3-[3-(Dimethylamino)propyl]-1-phenylurea dimethylaminopropyl, phenyl C₁₂H₁₉N₃O Unclassified hazards; insufficient toxicological data .

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